![molecular formula C15H20N2O3 B4180032 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide](/img/structure/B4180032.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide, also known as LUF6000, is a novel small molecule inhibitor that has shown potential in treating various types of cancer. This compound has attracted attention from researchers due to its unique structure and mechanism of action.
Mechanism of Action
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide exerts its anti-cancer activity by inhibiting the activity of protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in promoting cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer activity, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has been shown to have anti-inflammatory and anti-viral activity. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide is its specificity for CK2, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cancer cell line and experimental conditions. One limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide is its solubility, which may affect its bioavailability and pharmacokinetics.
Future Directions
Future research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide should focus on optimizing its pharmacokinetic properties, identifying biomarkers for patient selection, and evaluating its efficacy in preclinical and clinical studies. Additionally, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide may have potential applications in other diseases, such as inflammation and viral infections, which should be explored in future studies.
Conclusion:
In conclusion, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide is a novel small molecule inhibitor that has shown promising results in treating various types of cancer. Its specificity for CK2 and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has been extensively studied for its anti-cancer activity. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(16-17-6-8-19-9-7-17)11-20-14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOIGADCWQCNFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-morpholin-4-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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